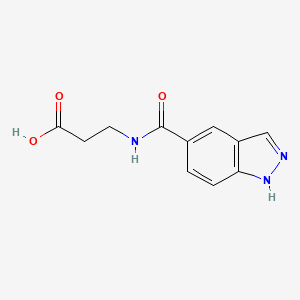

3-(1H-indazol-5-ylformamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

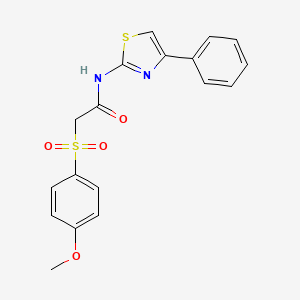

“3-(1H-indazol-5-ylformamido)propanoic acid” is a chemical compound with the CAS Number: 1099107-57-9. It has a molecular weight of 233.23 and its molecular formula is C11H11N3O3 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(1H-indazol-5-ylformamido)propanoic acid” is 1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anti-inflammatory Agents

The indazole moiety, which is part of the “3-(1H-indazol-5-ylformamido)propanoic acid” structure, has been identified as having significant anti-inflammatory properties . This compound can be utilized in the synthesis of novel anti-inflammatory drugs, potentially offering alternatives with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Pharmaceutical Research: PARP Inhibitors

In pharmaceutical research, indazole derivatives have been explored as poly(ADP-ribose) polymerase (PARP) inhibitors . These inhibitors are crucial in the development of cancer therapeutics, particularly for breast and ovarian cancers associated with BRCA mutations.

Biochemistry: Enzyme Inhibition Studies

“3-(1H-indazol-5-ylformamido)propanoic acid” can be used in biochemical assays to study enzyme inhibition . Its structure allows it to bind to active sites or allosteric sites of enzymes, thereby providing insights into enzyme mechanisms and potential drug targets.

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in chemical synthesis for constructing more complex heterocyclic compounds . Its reactive formamido group can undergo various chemical reactions, enabling the synthesis of a wide range of molecules for material science and medicinal chemistry.

Laboratory Diagnostics: Analytical Standard

In laboratory diagnostics, “3-(1H-indazol-5-ylformamido)propanoic acid” can be used as an analytical standard for calibrating instruments like HPLC and LC-MS, ensuring accurate measurement of biological samples .

Material Science: Precursor for Advanced Materials

The indazole ring system is known for its stability and electronic properties, making “3-(1H-indazol-5-ylformamido)propanoic acid” a potential precursor for the development of advanced materials, such as organic semiconductors or photovoltaic materials .

Safety and Hazards

The safety information for “3-(1H-indazol-5-ylformamido)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

3-(1H-indazole-5-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXQQESBOYVCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCC(=O)O)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indazol-5-ylformamido)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)

![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)

![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2878503.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)